N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide
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Overview
Description
N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide is a chemical compound that features a hydroxyphenyl group and a pyridinyl group connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide typically involves the reaction of 4-hydroxyaniline with 3-pyridinecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction parameters, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Lacks the pyridinyl group, which may result in different biological activity.
2-(pyridin-3-yl)acetamide: Lacks the hydroxyphenyl group, affecting its chemical reactivity and applications.
Uniqueness
N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide is unique due to the presence of both hydroxyphenyl and pyridinyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interact with multiple molecular targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12-5-3-11(4-6-12)15-13(17)8-10-2-1-7-14-9-10/h1-7,9,16H,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDYUGFLCMCLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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